3-Bromobenzoyl cyanide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobenzoyl cyanide can be synthesized through various methods. One common method involves the aerobic photooxidation of benzyl cyanide in the presence of carbon tetrabromide under visible light irradiation . This method is environmentally friendly as it uses molecular oxygen as the terminal oxidant, producing only water as a byproduct.
Industrial Production Methods: Industrial production of this compound often involves the cyanation of benzoyl chloride using silver iodide or the oxidation of mandelonitrile by various methods . These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzoyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert it into benzyl derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and carbon tetrabromide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzoyl cyanides.
Scientific Research Applications
3-Bromobenzoyl cyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromobenzoyl cyanide involves its interaction with molecular targets in biological systems. The compound exerts its effects by inhibiting enzymes that contain the ferric ion (Fe^3+), leading to the disruption of cellular processes . This inhibition is due to the compound’s ability to form stable complexes with the ferric ion, preventing the normal function of the enzyme.
Comparison with Similar Compounds
- Benzoyl cyanide
- 4-Bromobenzoyl cyanide
- 2-Bromobenzoyl cyanide
Comparison: 3-Bromobenzoyl cyanide is unique due to its specific bromine substitution pattern, which affects its reactivity and applications. Compared to benzoyl cyanide, the presence of the bromine atom increases its reactivity in substitution reactions. The position of the bromine atom also influences the compound’s physical properties, such as melting point and solubility .
Properties
IUPAC Name |
3-bromobenzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKLXMMQMSIZBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513685 | |
Record name | 3-Bromobenzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24999-51-7 | |
Record name | 3-Bromobenzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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